![molecular formula C13H18N2O4S B2856872 2-氨基-4,7-二氢噻吩并[2,3-c]吡啶-3,6(5H)-二甲酸二乙酯 CAS No. 24264-33-3](/img/structure/B2856872.png)

2-氨基-4,7-二氢噻吩并[2,3-c]吡啶-3,6(5H)-二甲酸二乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

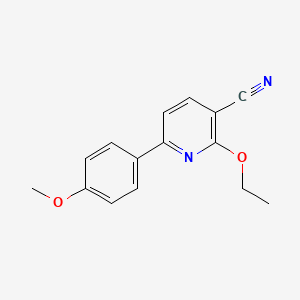

Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate is a chemical compound. It is a potent and competitive inhibitor of Ras-related GTPases that potently binds to Rab7 nucleotide binding site .

Synthesis Analysis

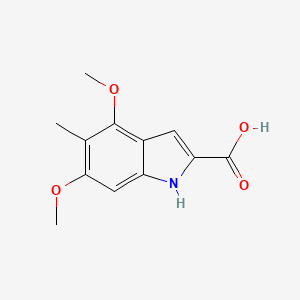

The synthesis of similar compounds has been reported in the literature. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The process involved heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the bicyclic thieno[2,3-c]pyridine system has been used as a starting point for the development of kinase inhibitors .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the empirical formula of a similar compound, tert-Butyl 2-amino-3-benzoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate, is C19H22N2O3S .科学研究应用

Synthesis of Heterocyclic Compounds

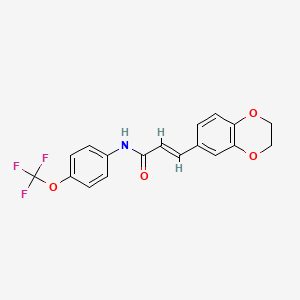

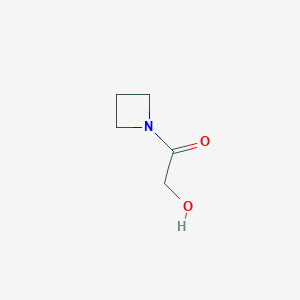

This compound serves as a precursor for the synthesis of various heterocyclic compounds. Due to its reactive sites, it can undergo substitution reactions that are essential in building complex molecules, particularly in pharmaceutical chemistry where heterocycles are a core structure in many drugs .

Development of Pharmaceutical Agents

The thieno[2,3-c]pyridine moiety is a common framework in medicinal chemistry. Modifications of this core structure can lead to the development of new pharmaceutical agents with potential therapeutic applications, such as antiviral, antibacterial, and anticancer agents .

Material Science Research

In material science, the compound’s derivatives could be used to create novel materials with specific electronic or photonic properties. These materials might be applicable in creating new types of sensors or in electronics .

Biological Studies

The compound can be used in biological studies to understand cell signaling pathways. Its derivatives can act as inhibitors or activators of enzymes, which is crucial in the study of disease mechanisms and the development of treatments .

Chemical Synthesis Methodology

Researchers can use this compound to develop new chemical synthesis methodologies. It can be used to test new catalytic systems or reaction conditions, contributing to the advancement of synthetic organic chemistry .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound could be explored for their potential use as pesticides or herbicides. The structural flexibility allows for the optimization of biological activity against specific pests or weeds .

作用机制

Target of Action

The compound, also known as 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 3,6-diethyl ester, primarily targets kinase proteins . Kinase proteins play a crucial role in cellular signaling and are often the target of many therapeutic drugs due to their involvement in various diseases.

Mode of Action

This compound interacts with its targets by mimicking ATP, a molecule that kinases typically interact with . The thieno[2,3-c]pyridine scaffold of the compound meets the criteria for ATP-mimetic kinase inhibitors . This interaction results in the inhibition of the kinase, thereby affecting the kinase’s ability to phosphorylate other proteins and influence cellular signaling .

Biochemical Pathways

The compound affects the biochemical pathways involving kinase proteins. By inhibiting the kinase, it disrupts the normal signaling pathways within the cell . This disruption can have downstream effects on various cellular processes, including cell growth and division, response to external signals, and more .

Result of Action

The primary result of the compound’s action is the inhibition of kinase activity. This inhibition disrupts normal cellular signaling, which can lead to changes in cellular behavior . Depending on the specific kinase targeted and the context within the organism, this could result in various outcomes, including the suppression of disease progression in the case of diseases driven by overactive kinases.

未来方向

The future directions in the research of similar compounds involve the development of new synthetic methods and the exploration of their biological activities . For instance, the development of new effective methods for the synthesis of pyrimidine derivatives and their condensed analogs with an exocyclic sulfur atom at position 2 of the pyrimidine ring is a promising direction .

属性

IUPAC Name |

diethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-3-18-12(16)10-8-5-6-15(13(17)19-4-2)7-9(8)20-11(10)14/h3-7,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVBJHACOKTQHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2856793.png)

![ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856794.png)

![1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene](/img/structure/B2856797.png)

![5-[(2-Chlorophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2856801.png)

![Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2856808.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2856811.png)